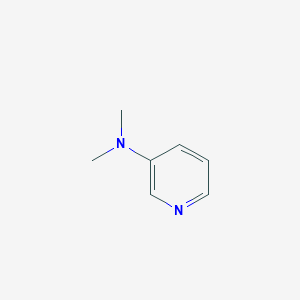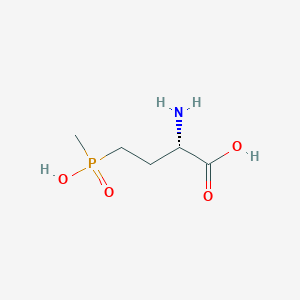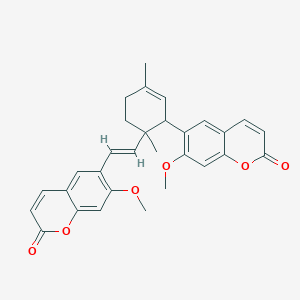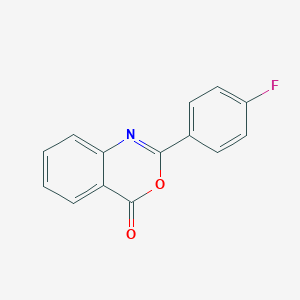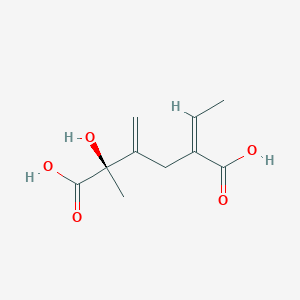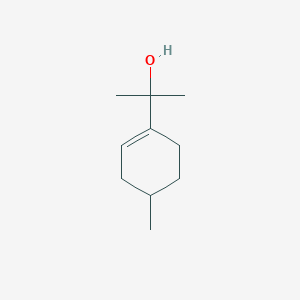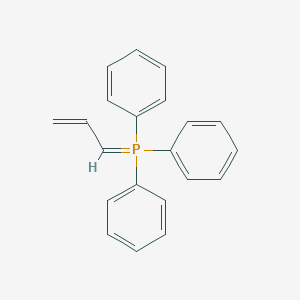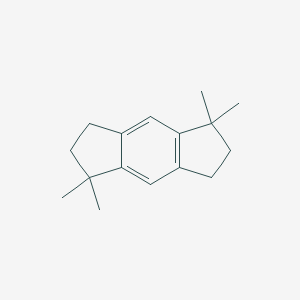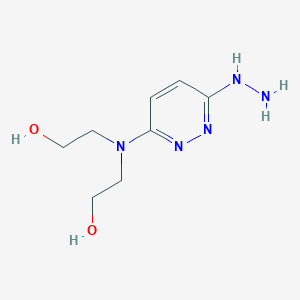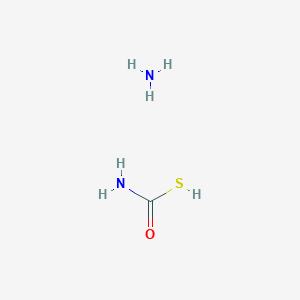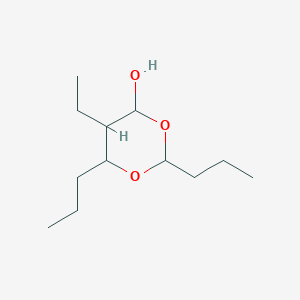
1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl-, also known as DPDO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPDO is a cyclic ether that contains two propyl and one ethyl group attached to a dioxane ring. This compound has been synthesized by various methods and has shown promising results in scientific research.
Wirkmechanismus
The exact mechanism of action of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- is not well understood. However, it has been suggested that 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- may exert its antitumor and antiviral activities by inhibiting the activity of certain enzymes involved in the replication of cancer and virus cells.
Biochemical and Physiological Effects:
1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- has been found to exhibit low toxicity and good biocompatibility. It has also been shown to possess good solubility in various solvents, making it a suitable candidate for various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- is its ease of synthesis and availability. It can be synthesized by a simple reduction reaction and is readily available in the market. However, one of the limitations of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- is its low stability, which makes it difficult to handle and store.
Zukünftige Richtungen
There are several future directions for the research and development of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl-. One potential direction is the synthesis of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- derivatives with improved stability and bioactivity. Another direction is the investigation of the mechanism of action of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- and its derivatives. Additionally, 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- can be explored for its potential applications in other fields, such as catalysis and energy storage. Further research is needed to fully explore the potential of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- and its derivatives.
Synthesemethoden
1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- can be synthesized by the reaction of 5-ethyl-2,6-dipropyl-1,4-dioxane-2,3-dione with sodium borohydride in the presence of a catalytic amount of iodine. This reaction leads to the reduction of the dione group to a hydroxyl group, resulting in the formation of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl-.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- has been found to exhibit antitumor and antiviral activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease. In material science, 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- has been used as a building block for the synthesis of various polymers and copolymers. In organic synthesis, 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- has been used as a reagent for the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
16889-19-3 |
|---|---|
Produktname |
1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- |
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol |
InChI |
InChI=1S/C12H24O3/c1-4-7-10-9(6-3)12(13)15-11(14-10)8-5-2/h9-13H,4-8H2,1-3H3 |
InChI-Schlüssel |
OHFLMXOCEVFBCA-UHFFFAOYSA-N |
SMILES |
CCCC1C(C(OC(O1)CCC)O)CC |
Kanonische SMILES |
CCCC1C(C(OC(O1)CCC)O)CC |
Andere CAS-Nummern |
16889-19-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



